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molecular formula C5H8O5S B8468841 2-Sulfoethylacrylate

2-Sulfoethylacrylate

Cat. No. B8468841
M. Wt: 180.18 g/mol
InChI Key: GQTFHSAAODFMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03992333

Procedure details

2-sulfoethylmethacrylate, potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][O:7][C:8](=[O:12])[C:9](C)=[CH2:10])([OH:4])(=[O:3])=[O:2].[K]>>[S:1]([CH2:5][CH2:6][O:7][C:8](=[O:12])[CH:9]=[CH2:10])([OH:4])(=[O:3])=[O:2] |^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)CCOC(C(=C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)CCOC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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